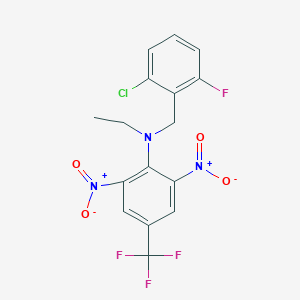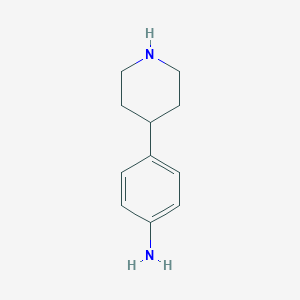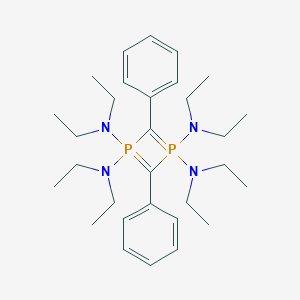
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclobutadiene, which is a highly reactive and unstable organic compound. However, the incorporation of phosphorus atoms in the cyclobutadiene ring stabilizes the compound and enhances its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is not fully understood. However, it is believed that the compound interacts with certain biological molecules and enzymes, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- exhibits various biochemical and physiological effects. For example, the compound has been shown to exhibit strong antioxidant properties, which could potentially be useful in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- in lab experiments is its high reactivity and versatility. This compound can be easily modified and functionalized, making it an excellent candidate for use in various chemical reactions. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in other scientific fields, such as materials science and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- involves the reaction of a phosphorus-containing compound with a cyclobutadiene derivative. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,3-diphospha-2,4-dimethylcyclobutadiene with diethylaminobenzene. This reaction is typically carried out under inert conditions and requires the use of specialized equipment and techniques.
Applications De Recherche Scientifique
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. This compound exhibits unique electronic properties that make it an excellent candidate for use in electronic devices such as transistors and sensors.
Propriétés
Numéro CAS |
112313-40-3 |
|---|---|
Formule moléculaire |
C30H50N4P2 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N',3-N,3-N,3-N',3-N'-octaethyl-2,4-diphenyl-1λ5,3λ5-diphosphacyclobuta-1,3-diene-1,1,3,3-tetramine |
InChI |
InChI=1S/C30H50N4P2/c1-9-31(10-2)35(32(11-3)12-4)29(27-23-19-17-20-24-27)36(33(13-5)14-6,34(15-7)16-8)30(35)28-25-21-18-22-26-28/h17-26H,9-16H2,1-8H3 |
Clé InChI |
YFJPVJGXKFVAIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
SMILES canonique |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Autres numéros CAS |
112313-40-3 |
Synonymes |
N1,N1,N1,N1,N3,N3,N3,N3-octaethyl-2,4-diphenyl-1$l^{5},3$l^{5}-diphosp hacyclobuta-1,3-diene-1,1,3,3-tetramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



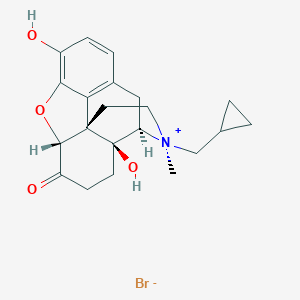

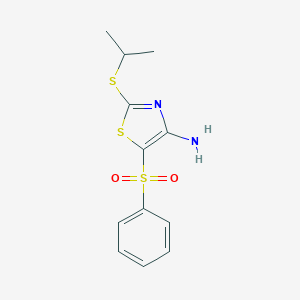
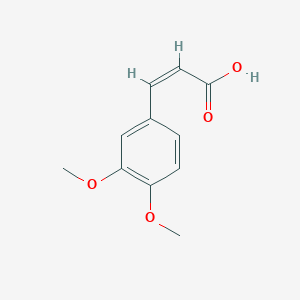



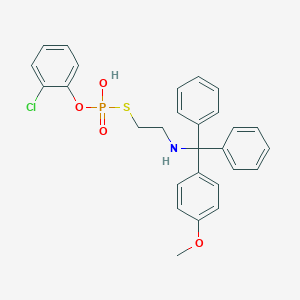
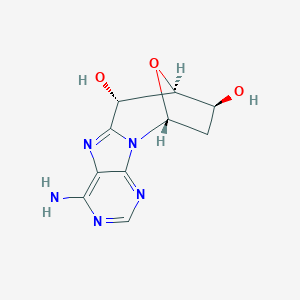
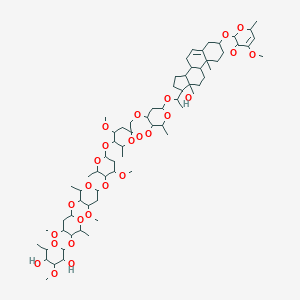
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

